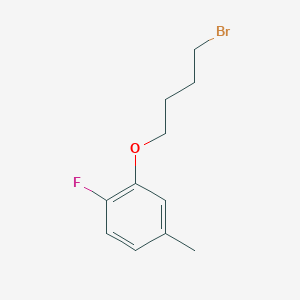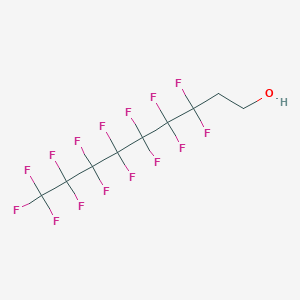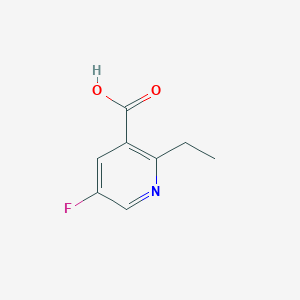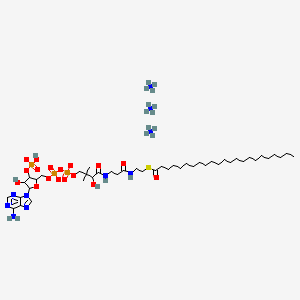![molecular formula C9H9F9O B12085180 1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane CAS No. 188298-09-1](/img/structure/B12085180.png)
1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane is a fluorinated organic compound. It is characterized by the presence of nine fluorine atoms and an allyl ether group. This compound is part of a class of chemicals known for their high thermal and chemical stability, making them useful in various industrial applications.
Méthodes De Préparation
The synthesis of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as perfluorinated alkyl iodides and allyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the desired product.
Analyse Des Réactions Chimiques
1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of partially fluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the allyl ether group can be replaced by other nucleophiles under appropriate conditions.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: It is employed in the production of high-performance materials, such as fluorinated polymers and surfactants.
Mécanisme D'action
The mechanism of action of 1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane involves its interaction with molecular targets through its fluorinated and allyl ether groups. These interactions can lead to changes in the chemical and physical properties of the target molecules, affecting their behavior in various applications.
Comparaison Avec Des Composés Similaires
1,1,1,2,2,3,3,4,4-Nonafluoro-6-[(prop-2-en-1-yl)oxy]hexane can be compared with other similar compounds, such as:
1,1,1,2,2,3,3,4,4-Nonafluoro-6-iodohexane: This compound has an iodine atom instead of the allyl ether group, making it more reactive in certain substitution reactions.
1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane: This compound has a methoxy group instead of the allyl ether group, which affects its reactivity and applications.
Propriétés
Numéro CAS |
188298-09-1 |
|---|---|
Formule moléculaire |
C9H9F9O |
Poids moléculaire |
304.15 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4-nonafluoro-6-prop-2-enoxyhexane |
InChI |
InChI=1S/C9H9F9O/c1-2-4-19-5-3-6(10,11)7(12,13)8(14,15)9(16,17)18/h2H,1,3-5H2 |
Clé InChI |
PPUCLCTVTJYXOM-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



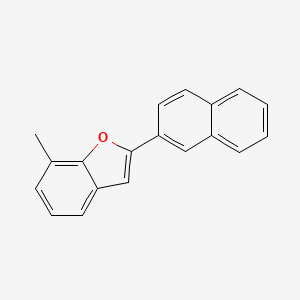

![30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-1,4,10,12,15,19,25,28-octamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B12085115.png)
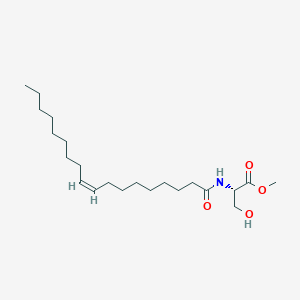

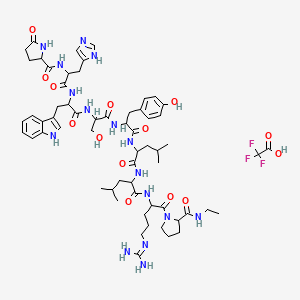
![1-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B12085136.png)

